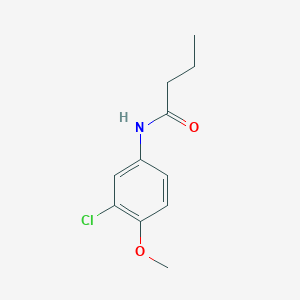
N-(3-chloro-4-methoxyphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)butanamide, also known as Clomethiazole, is a synthetic compound that belongs to the family of thiazole derivatives. It was first synthesized in 1951 and has since been used for various scientific research applications. Clomethiazole has been found to possess several biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of N-(3-chloro-4-methoxyphenyl)butanamidee is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) receptor, which is responsible for inhibiting the activity of neurons in the brain. N-(3-chloro-4-methoxyphenyl)butanamidee has been found to enhance the activity of GABA, leading to a decrease in neuronal activity and subsequent sedative effects.
Biochemical and Physiological Effects
N-(3-chloro-4-methoxyphenyl)butanamidee has been found to possess several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to a decrease in neuronal activity and subsequent sedative effects. Additionally, N-(3-chloro-4-methoxyphenyl)butanamidee has been found to possess antioxidant properties, which may be beneficial in the treatment of certain conditions such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-methoxyphenyl)butanamidee has several advantages for lab experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. Additionally, it has been extensively studied, and its effects are well-documented. However, N-(3-chloro-4-methoxyphenyl)butanamidee also has some limitations. Its exact mechanism of action is not fully understood, and it may have potential side effects that need to be further studied.
Orientations Futures
There are several future directions for the research of N-(3-chloro-4-methoxyphenyl)butanamidee. It may be useful in the treatment of conditions such as Alzheimer's disease, where its antioxidant properties may be beneficial. Additionally, further studies may be conducted to better understand its mechanism of action and potential side effects. N-(3-chloro-4-methoxyphenyl)butanamidee may also be studied for its potential use in the treatment of other conditions such as depression and post-traumatic stress disorder. Overall, N-(3-chloro-4-methoxyphenyl)butanamidee has promising potential for further research and development.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-methoxyphenyl)butanamidee involves the reaction of 3-chloro-4-methoxybenzaldehyde with 1,4-butandiol, followed by the addition of thiosemicarbazide and subsequent cyclization. The resulting compound is then treated with hydrochloric acid to yield N-(3-chloro-4-methoxyphenyl)butanamidee.
Applications De Recherche Scientifique
N-(3-chloro-4-methoxyphenyl)butanamidee has been extensively studied for its potential therapeutic effects on various conditions such as epilepsy, anxiety, and alcohol withdrawal syndrome. It has been found to possess anticonvulsant, anxiolytic, and sedative properties, making it a promising candidate for the treatment of these conditions.
Propriétés
Formule moléculaire |
C11H14ClNO2 |
|---|---|
Poids moléculaire |
227.69 g/mol |
Nom IUPAC |
N-(3-chloro-4-methoxyphenyl)butanamide |
InChI |
InChI=1S/C11H14ClNO2/c1-3-4-11(14)13-8-5-6-10(15-2)9(12)7-8/h5-7H,3-4H2,1-2H3,(H,13,14) |
Clé InChI |
YARUWRVNNXPHIJ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OC)Cl |
SMILES canonique |
CCCC(=O)NC1=CC(=C(C=C1)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1-naphthoylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B244998.png)

![3-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B245000.png)
![N-(4-{[(2,4-dichloro-6-methylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B245001.png)
![N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B245005.png)
![N-(3-{[2-(4-chlorophenyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B245007.png)

![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-5-chloro-2-methoxybenzamide](/img/structure/B245015.png)
![3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B245016.png)
![N-[1-(1-adamantyl)ethyl]-5-nitro-2-furamide](/img/structure/B245019.png)
![N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B245020.png)

![2-bromo-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B245023.png)
